3,4-Dichloro-2-methylfluorobenzene
Overview
Description
3,4-Dichloro-2-methylfluorobenzene is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of fluorobenzene, where two chlorine atoms and one methyl group are substituted at the 3rd, 4th, and 2nd positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-methylfluorobenzene typically involves the chlorination of 2-methylfluorobenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methylfluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are used under controlled temperature conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thiols, or ethers.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Scientific Research Applications
3,4-Dichloro-2-methylfluorobenzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-methylfluorobenzene depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-fluorobenzene
- 3,5-Dichloro-2-methylfluorobenzene
- 2,3-Dichloro-4-methylfluorobenzene
Uniqueness
3,4-Dichloro-2-methylfluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds that require precise structural features .
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDBNWZIQPVJGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470592 | |
Record name | 1,2-Dichloro-4-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890524-58-0 | |
Record name | 1,2-Dichloro-4-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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